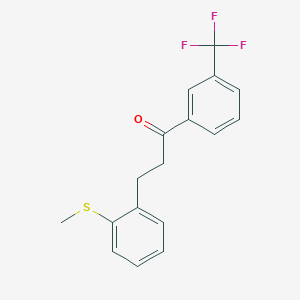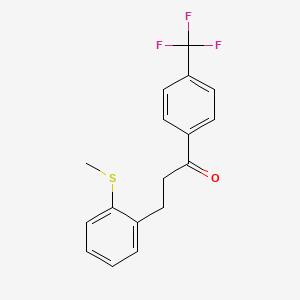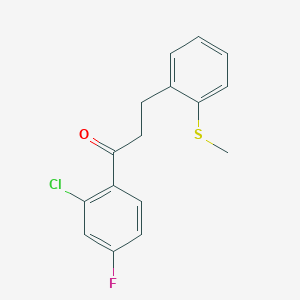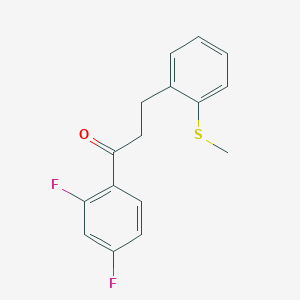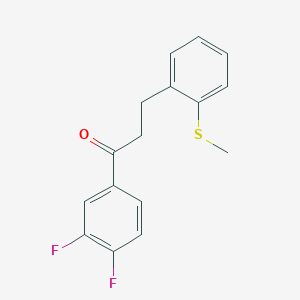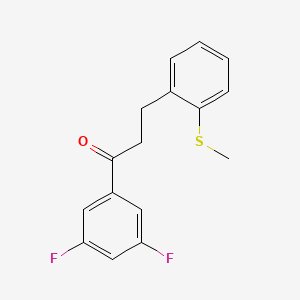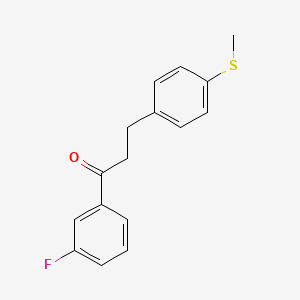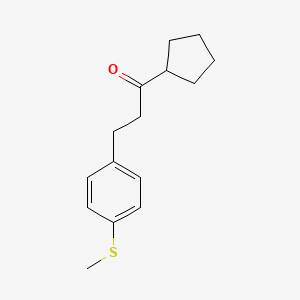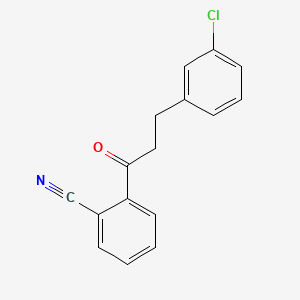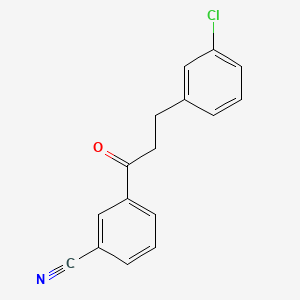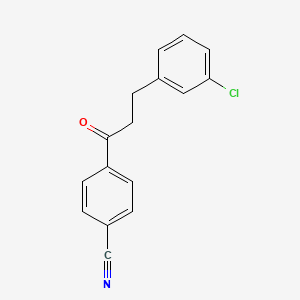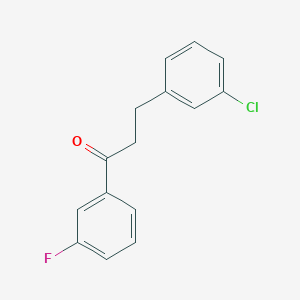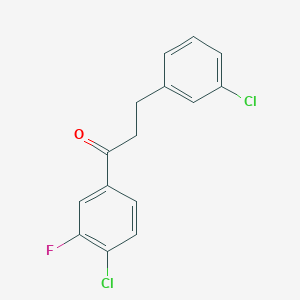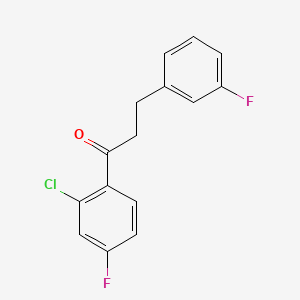
2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone is a fluorinated organic molecule that is structurally related to various other compounds studied for their chemical properties and potential applications. The related compounds have been synthesized and characterized through various methods, including IR, NMR, and X-ray crystallography, to understand their molecular structure, reactivity, and physical properties .
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step reactions starting from simple precursors. For instance, one compound was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide, yielding a product confirmed by IR and X-ray diffraction studies . Another synthesis route for a related compound, 2'-fluoropripiophenone, was optimized to achieve a 40.8% yield with 99.4% purity, starting from o-tolidine . These methods highlight the versatility of synthetic approaches to obtain fluorinated aromatic ketones.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of one compound was determined to have a tetrahedral geometry around the tin atom . The vibrational wavenumbers of another related compound were calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which were in agreement with the experimental data obtained from XRD studies .
Chemical Reactions Analysis
The reactivity of these fluorinated compounds has been explored through various chemical reactions. For instance, organotin esterification of a related compound resulted in nine different organotin esters, which were characterized and showed potential biological activities . Another study demonstrated the conjugate addition of hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles on a fluorinated butenolide .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The hyper-conjugative interaction and charge delocalization were analyzed using Natural Bond Orbital (NBO) analysis, which contributes to the stability of the molecule . The first hyperpolarizability of a related compound was found to be significantly higher than that of standard nonlinear optical (NLO) materials, indicating its potential application in NLO devices . The HOMO-LUMO analysis suggests an electron density transfer between different parts of the molecule, which is crucial for understanding its electronic properties .
Applications De Recherche Scientifique
Copolymerization and Material Properties
Copolymerization with Styrene : This compound has been used in the synthesis of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are then copolymerized with styrene. This process contributes to the understanding of copolymer compositions and their thermal decomposition properties (Savittieri et al., 2022).
Synthesis of Novel Copolymers : The compound is instrumental in synthesizing various novel copolymers. These copolymers, featuring different substituents, demonstrate unique properties like high glass transition temperatures, which indicate substantial changes in chain mobility due to their high dipolar character (Kim et al., 1999).
Chemical Synthesis and Analysis
Development of Synthetic Routes : Research has focused on developing efficient synthetic routes for self-polymerizable monomers using intermediates like this compound. These developments have implications for the synthesis of high-performance polymers and materials (Baek & Harris, 2005).
Spectral Analysis and Quantum Chemical Studies : Studies involving this compound include spectral analysis and quantum chemical investigations. These studies provide insights into molecular geometry and chemical reactivity, which are crucial for understanding the interaction properties of such compounds (Satheeshkumar et al., 2017).
Applications in Material Science
- Photoalignment of Liquid Crystals : This compound has been utilized in the synthesis of derivatives that promote the photoalignment of commercial nematic liquid crystals. This has significant applications in the development of LCDs and other display technologies (Hegde et al., 2013).
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-14-9-12(18)5-6-13(14)15(19)7-4-10-2-1-3-11(17)8-10/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFQTKGRIMSEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644544 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-50-5 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

